10H-Phenoxazine-1-carboxylic acid, 3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenoxazine-1-carboxylic acid, 3-nitro-: is a chemical compound belonging to the phenoxazine family Phenoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their structure This particular compound is characterized by the presence of a carboxylic acid group at the first position and a nitro group at the third position on the phenoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenoxazine-1-carboxylic acid, 3-nitro- typically involves the nitration of 10H-Phenoxazine-1-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 10H-Phenoxazine-1-carboxylic acid, 3-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas and a metal catalyst.
Reduction: The carboxylic acid group can be converted to an ester or an amide through esterification or amidation reactions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Reduction: Alcohols or amines in the presence of acid catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Amino derivatives: Formed by the reduction of the nitro group.
Esters and amides: Formed by the reaction of the carboxylic acid group with alcohols or amines.
Scientific Research Applications
Chemistry: 10H-Phenoxazine-1-carboxylic acid, 3-nitro- is used as a building block in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its derivatives may exhibit fluorescence properties, making them useful in imaging and diagnostic applications.
Medicine: The compound and its derivatives have shown potential as therapeutic agents. For example, phenoxazine derivatives have been investigated for their antitumor, antimicrobial, and anti-inflammatory properties.
Industry: In the industrial sector, 10H-Phenoxazine-1-carboxylic acid, 3-nitro- can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 10H-Phenoxazine-1-carboxylic acid, 3-nitro- depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
10H-Phenoxazine-3-carboxylic acid: Similar structure but with the carboxylic acid group at the third position.
10H-Phenothiazine-3-carboxylic acid: Contains a sulfur atom instead of an oxygen atom in the ring structure.
Phenazine-1-carboxylic acid: Lacks the nitro group and has a different ring structure.
Uniqueness: 10H-Phenoxazine-1-carboxylic acid, 3-nitro- is unique due to the presence of both the carboxylic acid and nitro groups on the phenoxazine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
91804-96-5 |
---|---|
Molecular Formula |
C13H8N2O5 |
Molecular Weight |
272.21 g/mol |
IUPAC Name |
3-nitro-10H-phenoxazine-1-carboxylic acid |
InChI |
InChI=1S/C13H8N2O5/c16-13(17)8-5-7(15(18)19)6-11-12(8)14-9-3-1-2-4-10(9)20-11/h1-6,14H,(H,16,17) |
InChI Key |
ALFKKEGCLKXJQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C=C(C=C3O2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.